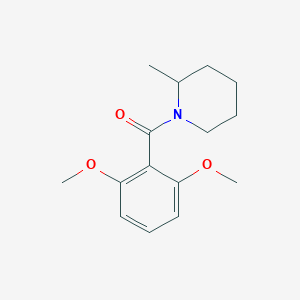![molecular formula C21H19Cl2N3O2 B416026 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B416026.png)
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound with a molecular formula of C21H19Cl2N3O2. This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and an isoxazole moiety.
Preparation Methods
The synthesis of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE involves multiple steps. One common synthetic route starts with the preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product .
Synthetic Route::- Preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride::
- React 2,6-dichlorobenzonitrile with methyl isocyanate in the presence of a base to form 3-(2,6-dichlorophenyl)-5-methylisoxazole.
- Convert the isoxazole derivative to its carbonyl chloride form using thionyl chloride.
- Reaction with 4-phenylpiperazine::
- React the prepared carbonyl chloride with 4-phenylpiperazine in an appropriate solvent (e.g., dichloromethane) under controlled temperature and pH conditions to obtain the final compound.
Chemical Reactions Analysis
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
- Oxidation::
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
- Reduction::
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
- Substitution::
- The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
- Chemistry::
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology::
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
- Medicine::
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied for its potential use in drug development and pharmacological research.
- Industry::
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The isoxazole moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride::
- This compound serves as an intermediate in the synthesis of the target compound and shares the isoxazole moiety.
- 4-Phenylpiperazine::
- A key reactant in the synthesis, it contributes the piperazine ring to the final compound.
- Other isoxazole derivatives::
- Compounds with similar isoxazole structures may exhibit comparable chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19Cl2N3O2 |
|---|---|
Molecular Weight |
416.3g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-14-18(20(24-28-14)19-16(22)8-5-9-17(19)23)21(27)26-12-10-25(11-13-26)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
InChI Key |
KXBORXYZEORVDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]carbothioyl}morpholine](/img/structure/B415943.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415944.png)
![4-{[4-(1-Naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415946.png)
![ethyl 5-(4-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415951.png)
![2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415952.png)
![2-[(3,4-Dimethoxybenzylidene)amino]-4,5-bis(4-methoxyphenyl)-3-furonitrile](/img/structure/B415956.png)
![2-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B415957.png)


![4-{[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415961.png)
![Dimethyl 2-[(4-bromobenzoyl)amino]terephthalate](/img/structure/B415962.png)



